REACTION_CXSMILES
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Br[C:2]1[CH:8]=[CH:7][C:6](Br)=[CH:5][C:3]=1[NH2:4].[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+].COC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[C:10]1([C:2]2[CH:8]=[CH:7][C:6]([C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][CH:3]=3)=[CH:5][C:3]=2[NH2:4])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4,^1:31,33,52,71|
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC1=C(N)C=C(C=C1)Br
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Name
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|
Quantity
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58.31 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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238.48 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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750 mL
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Type
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reactant
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Smiles
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COC
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Name
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Quantity
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6.91 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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750 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 7 hours
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Duration
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7 h
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Type
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CUSTOM
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Details
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After that, the precipitate was separated by filtration
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Type
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CUSTOM
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Details
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removed
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Type
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ADDITION
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Details
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ethyl acetate was added to the resultant
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Type
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CUSTOM
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Details
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reaction solution so that an organic layer
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Type
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EXTRACTION
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Details
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was extracted
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Type
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WASH
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Details
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The extracted organic layer was washed with a saturated salt solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The resultant residue was purified by short column chromatography (methylene chloride) and silica gel chromatography (methylene chloride:hexane=1:1→2:1)
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Type
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ADDITION
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Details
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An appropriate amount of hexane was added to the purified residue
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Type
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CUSTOM
|
Details
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the resultant precipitate was separated by filtration
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Type
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DRY_WITH_MATERIAL
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Details
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The resultant precipitate was dried
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Type
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CUSTOM
|
Details
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whereby a white solid was obtained (39.4 g, yield: 81%)
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Name
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|
Type
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|
Smiles
|
C1(=CC=CC=C1)C1=C(N)C=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |